![molecular formula C10H11BrFNO B1413765 3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine CAS No. 1856183-37-3](/img/structure/B1413765.png)
3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine
Vue d'ensemble
Description
3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine, commonly referred to as BFMA, is a synthetic compound that has been used in scientific research for a variety of applications. BFMA has been studied for its potential to act as an inhibitor of certain enzymes, its ability to act as a ligand for metal ions, and its potential to act as a reagent in organic synthesis.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Stereoselective Synthesis : The paper by Mollet et al. (2011) discusses the reactivity of 2-(2-mesyloxyethyl)azetidines in the stereoselective preparation of various piperidines, which are valuable in medicinal chemistry. This research demonstrates the potential of azetidine derivatives in creating diverse azaheterocycles, which could include structures similar to 3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine (Mollet et al., 2011).
Antiviral Drug Development : The study by Kim et al. (1987) examines 2',3'-Dideoxycytidine analogues, highlighting the use of azetidine structures in developing antiviral drugs. This research provides insight into how azetidine derivatives can be employed in therapeutic agents against viruses like HIV (Kim et al., 1987).
Chemical Synthesis and Applications
Polyhydroxylated Azetidine Iminosugars : Lawande et al. (2015) describe the synthesis of azetidine iminosugars from D-glucose, which includes compounds structurally related to 3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine. This research showcases the versatility of azetidine derivatives in synthesizing glycosidase inhibitors, important in various biochemical applications (Lawande et al., 2015).
Novel Quinolone Antibiotics : Ikee et al. (2008) explore the synthesis of quinolone antibiotics using azetidine derivatives. This indicates the potential of 3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine in antibiotic development, particularly for resistant bacterial strains like MRSA (Ikee et al., 2008).
Biological and Pharmacological Research
DNA Methylation and Cellular Differentiation : Jones and Taylor (1980) discuss the role of azetidine analogs, like 5-azacytidine, in inducing changes in the differentiated state of cells and influencing DNA methylation. This research is crucial for understanding how azetidine derivatives could be utilized in epigenetics and cancer therapy (Jones & Taylor, 1980).
Mechanism of DNA-Hypomethylating Agents : The study by Ghoshal et al. (2005) on 5-azacytidine and 5-aza-deoxycytidine provides insights into the mechanisms of DNA-hypomethylating agents, relevant to the potential biological actions of azetidine derivatives in cancer therapy (Ghoshal et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
3-[(5-bromo-2-fluorophenoxy)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-8-1-2-9(12)10(3-8)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBCTGNOOWNYBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=C(C=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{1-[2-(4-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1413690.png)
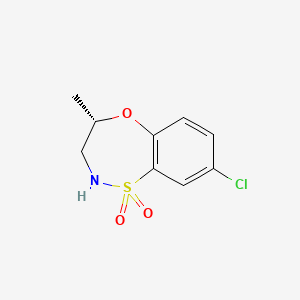
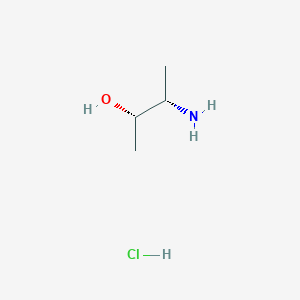

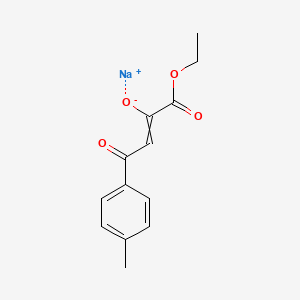

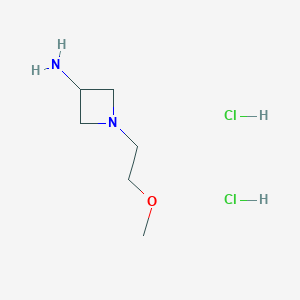
![[(3R,4s,6s)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate](/img/structure/B1413701.png)
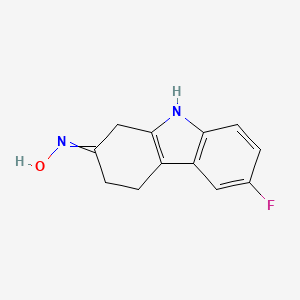
![2-Methyl-7-nitroimidazo[1,2-a]pyridine](/img/structure/B1413704.png)
![ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1413705.png)